molecular formula C3H3N3 B3334138 s-Triazine-d3 CAS No. 37011-84-0

s-Triazine-d3

Cat. No.: B3334138
CAS No.: 37011-84-0
M. Wt: 84.09 g/mol
InChI Key: JIHQDMXYYFUGFV-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triazine-d3, also known as 1,3,5-triazine-d3, is a deuterated form of 1,3,5-triazine. It is a six-membered heterocyclic aromatic compound with three nitrogen atoms replacing three carbon atoms in the benzene ring. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-d3 can be synthesized through the trimerization of deuterated nitriles such as cyanogen chloride-d3 or cyanamide-d3. The reaction typically involves heating the deuterated nitriles in the presence of a catalyst, such as a metal chloride, under controlled conditions to form the triazine ring.

Another method involves the Pinner triazine synthesis, where an alkyl or aryl amidine-d3 reacts with phosgene-d3. This reaction proceeds through the formation of an intermediate, which cyclizes to form the triazine ring.

Industrial Production Methods

Industrial production of 1,3,5-triazine-d3 often involves the large-scale trimerization of deuterated nitriles. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of microwave irradiation has also been explored to reduce reaction time and improve yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-d3 undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrogen atoms in the triazine ring are susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Cycloaddition: The triazine ring can participate in cycloaddition reactions with dienophiles, leading to the formation of fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, such as amino-triazines, hydroxy-triazines, and thiol-triazines. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1,3,5-Triazine-d3 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its deuterated form is particularly useful in NMR spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: Employed in the design of biologically active molecules, including anticancer, antibacterial, and antiviral agents. Its derivatives are used in drug discovery and development.

    Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators. Some derivatives have shown promising activity against various diseases.

    Industry: Used in the production of dyes, resins, and agrochemicals. Its derivatives are also explored for their potential in materials science, including the development of flame retardants and optoelectronic materials.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-d3 and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), leading to a reduction in tetrahydrofolate synthesis, which is crucial for cell growth and proliferation. Other derivatives act as receptor modulators, influencing signaling pathways involved in cell survival, apoptosis, and immune response.

Comparison with Similar Compounds

1,3,5-Triazine-d3 can be compared with other similar compounds, such as:

    1,2,4-Triazine: Another isomer of triazine with nitrogen atoms at different positions. It has different chemical properties and reactivity compared to 1,3,5-triazine.

    1,2,3-Triazine: Another isomer with unique reactivity and applications.

    Heptazine (Tri-s-triazine): A larger, more complex nitrogen-rich compound with a fused triazine ring system. It has applications in high-energy materials and advanced materials science.

The uniqueness of 1,3,5-triazine-d3 lies in its symmetrical structure, ease of substitution, and the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other isotopic studies.

Properties

IUPAC Name

2,4,6-trideuterio-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H/i1D,2D,3D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHQDMXYYFUGFV-CBYSEHNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NC(=NC(=N1)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584456
Record name (~2~H_3_)-1,3,5-Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37011-84-0
Record name (~2~H_3_)-1,3,5-Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37011-84-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
s-Triazine-d3
Reactant of Route 2
s-Triazine-d3
Reactant of Route 3
s-Triazine-d3
Reactant of Route 4
s-Triazine-d3
Reactant of Route 5
s-Triazine-d3
Reactant of Route 6
s-Triazine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.